![molecular formula C19H21IN2O2 B2911690 N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide CAS No. 2138524-95-3](/img/structure/B2911690.png)
N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide is a useful research compound. Its molecular formula is C19H21IN2O2 and its molecular weight is 436.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide, also known by its CAS number 2138524-95-3, is a synthetic compound that has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenyl moiety linked to an acetamide group through a methylamino bridge. The presence of the iodine atom on the phenyl ring is significant for its biological activity. The molecular formula is C17H18I N2O, and it has a molecular weight of 368.24 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that derivatives with similar structural features showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A-431 | 1.61 ± 1.92 | |
Compound B | HT29 | 1.98 ± 1.22 | |
N-(3,4-Dihydro-2H-chromen-4-yl)-... | Various | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell proliferation and apoptosis pathways. For instance, molecular docking studies indicate favorable interactions with Bcl-2 family proteins, which are crucial in regulating apoptosis .
DPP-4 Inhibition
Another area of interest is the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are essential in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. Similar compounds have demonstrated significant inhibition rates, with one study reporting over 80% inhibition at a dose of 3 mg/kg .
Table 2: DPP-IV Inhibition Activity
Compound Name | Dose (mg/kg) | Inhibition (%) | Reference |
---|---|---|---|
Compound C | 3 | >80 | |
N-(3,4-Dihydro-2H-chromen-4-yl)-... | TBD | TBD | TBD |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized various derivatives of this compound to evaluate their anticancer efficacy against multiple cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity levels. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
Case Study 2: Diabetes Management
A clinical trial assessing the efficacy of related chromen-derived compounds on glucose metabolism reported promising results. Participants receiving these compounds showed improved glucose tolerance and insulin sensitivity compared to placebo groups .
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O2/c1-22(12-14-5-4-6-15(20)11-14)13-19(23)21-17-9-10-24-18-8-3-2-7-16(17)18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGPIQAZYXDBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)I)CC(=O)NC2CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.